Azido-NHS ester for the conversion of proteins, peptides, amino-DNA, and other amines into Click Chemistry reactive azides. Ester useful in Click Chemistry reactions. Convert your proteins and peptides into Click Chemistry reactive form with this reagent. While Click Chemistry involves reaction between terminal alkyne and azide, both azides and alkynes are very uncommon in nature. However, there are reagents to attach these fragments to abundant amino groups which are ubiquitous in the world of biomolecules. This azido-NHS ester is designed for the conversion of proteins, peptides, amino-DNA, and other amines into Click Chemistry reactive azides.
Related Compounds
2,5-Dioxopyrrolidin-1-yl (R)-2-phenoxypropanoate
Compound Description: This compound is an active ester used as a chiral resolving agent for the acylation of racemic methyl-substituted cyclic amines. It demonstrates high stereoselectivity, particularly in the resolution of 2-methylpiperidine. []
2,5-Dioxopyrrolidin-1-yl adamantane-1-carboxylate
Compound Description: This compound is an ester of adamantane-1-carboxylic acid and N-hydroxysuccinimide. Its crystal structure has been determined, revealing a flattened pyramidal geometry at the nitrogen atom. []
2,5-Dioxopyrrolidin-1-yl methanesulfonate
Compound Description: This compound is an ester of methanesulfonic acid and N-hydroxysuccinimide. Its structure, determined by X-ray diffraction, shows a flattened pyramidal geometry at the nitrogen atom and stabilization of the molecular arrangement by C—H⋯O hydrogen bonds. []
Compound Description: This compound is a carbonate ester formed by the reaction of N,N′-disuccinimidyl carbonate (DSC) and l-(−)-menthol. Its crystal structure is stabilized by weak C—H⋯O hydrogen bonding interactions. []
2,5-Dioxopyrrolidin-1-yl 3-(furan-2-yl)acrylate
Compound Description: This compound is an acrylate ester prepared by reacting 2-furanacrylic acid with N-hydroxysuccinimide. The molecule is composed of two roughly planar moieties, the succinimide group and the remaining part of the molecule. []
Benzyl 2,5-dioxopyrrolidin-1-yl carbonate
Compound Description: This compound's structure reveals two independent molecules with similar geometries but different phenyl ring orientations. It is stabilized by weak C—H⋯O hydrogen-bonding interactions. []
2,5-Dioxopyrrolidin-1-yl 2-methylprop-2-enoate
Compound Description: This compound's structure reveals a near-perpendicular orientation between the pyrrolidine ring and the propenoate group. Weak C—H⋯O hydrogen bonds link the molecules, forming inversion dimers. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
AZD6918 is a novel potent and selective inhibitor of the Trk tyrosine kinases. AZD-6918 attenuates the BDNF/TrkB-induced protection of neuroblastoma cells from etoposide in vitro and in vivo. AZD6918 inhibited wild-type TrkB-induced cell migration and cell growth.
AZD7451, also known as AZ12607092, is a tropomyosin receptor kinase (TRK) inhibitor with potential antineoplastic activity. AZD7451 binds to TRK, thereby preventing the neurotrophin-TRK interaction and subsequent TRK activation. This may eventually result in an inhibition of tumor cell proliferation in TRK-expressing tumor cells. TRK, a receptor tyrosine kinase activated by neurotrophins, is mutated in a variety of cancer cell types and plays an important role in tumor cell growth, invasion and survival.
AZD7507 is a potent and selective CSF-1R inhibitor (32 nM cell activity), AZD7507 is considered a promising compound as it retained the desired potency and oral pharmacokinetic properties of AZ683. Moreover, in a telemetry study in dogs given a single oral dose, there was no cardiovascular toxicity, no elevation of troponin related to the treatment, and no alteration in the ECG.
AZD-7594, also known as AZ13189620, is an inhaled selective glucocorticoid receptor (GCCR) modulator. AZD-7594 is in phase II clinical trials by AstraZeneca for the treatment of mild to moderate asthma. It is also in phase I clinical trials for the treatment of chronic obstructive pulmonary disorder (COPD).